

2-(Methylamino)-5-chlorobenzophenone CAS number 1022-13-5

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Compound of Interest

Compound Name: 2-(Methylamino)-5-chlorobenzophenone

Cat. No.: B138054

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An In-Depth Technical Guide to **2-(Methylamino)-5-chlorobenzophenone** (CAS 1022-13-5)

Introduction

2-(Methylamino)-5-chlorobenzophenone, identified by CAS number 1022-13-5, is a halogenated aromatic ketone with a secondary amine functionality.^[1] While not a therapeutic agent itself, it holds significant importance in the pharmaceutical industry as a critical precursor and intermediate in the synthesis of several widely used benzodiazepine drugs.^{[2][3]} Its molecular structure provides the essential framework required for the cyclization process that forms the core of iconic anxiolytic, sedative, and anticonvulsant medications such as diazepam.^[2] Furthermore, this compound serves as an analytical reference standard and has been identified as a metabolite of diazepam, making its characterization crucial for both synthetic chemistry and forensic applications.^{[4][5]}

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the synthesis, physicochemical properties, analytical methodologies, and critical applications of this pivotal chemical intermediate.

Physicochemical and Spectroscopic Data

Understanding the fundamental properties of **2-(Methylamino)-5-chlorobenzophenone** is the first step in its effective application in a laboratory or industrial setting. The compound typically presents as a yellow or reddish-yellow crystalline powder.^{[1][3]}

Property	Value	Source(s)
CAS Number	1022-13-5	[2][6]
Molecular Formula	C ₁₄ H ₁₂ ClNO	[6][7]
Molecular Weight	245.70 g/mol	[7]
Appearance	White to off-white or yellow crystalline powder	[1]
Melting Point	93-95 °C	[8][9]
Solubility	Sparingly soluble in water; Soluble in ethanol, methanol, DMSO, chloroform, and dichloromethane.[1][5][8]	
IUPAC Name	methanone	[7]
Synonyms	5-Chloro-2-(methylamino)benzophenone, Diazepam Related Compound A	[5][10]

Synthesis and Manufacturing Pathways

The industrial production of **2-(Methylamino)-5-chlorobenzophenone** is exclusively synthetic, as it does not occur naturally.[1] The most prevalent and fundamental approach involves the N-methylation of its primary amine precursor, 2-amino-5-chlorobenzophenone (CAS 719-59-5).[3] The choice of methylation strategy is a critical process decision, balancing factors such as reagent toxicity, reaction efficiency, yield, and environmental impact.

Comparative Analysis of Methylation Strategies

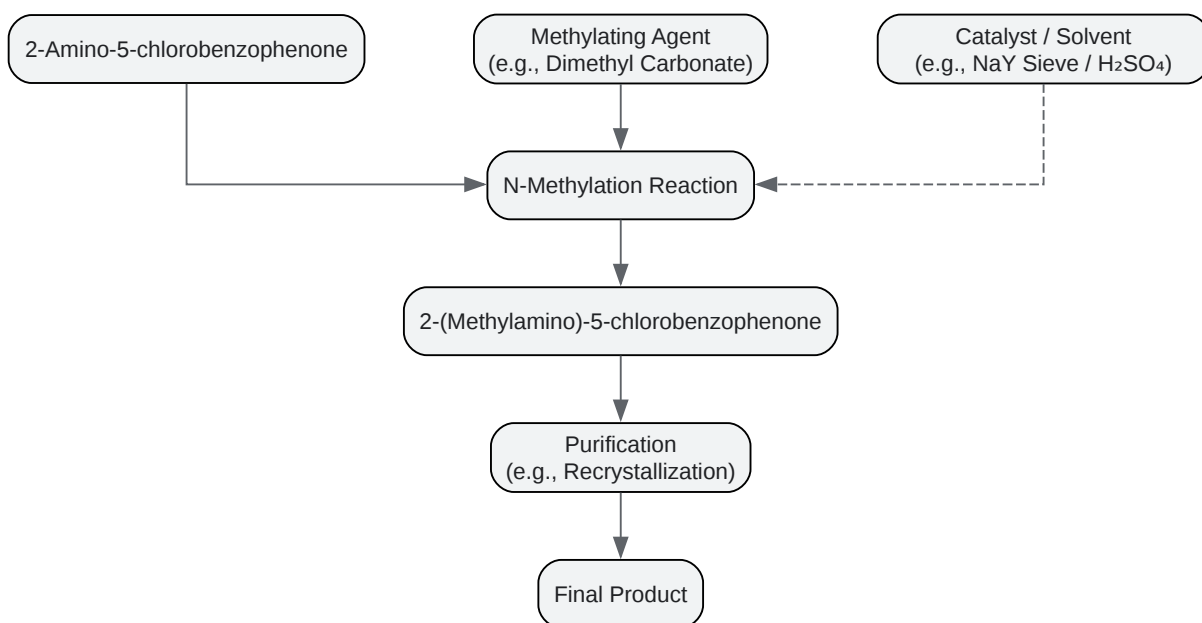
Several methods have been developed for the N-methylation step:

- **Dimethyl Sulfate:** Historically, dimethyl sulfate was used as the methylating agent.[3] However, its high toxicity and the complex post-reaction handling required have made this route less favorable for modern industrial production.[3]

- **Paraformaldehyde and Sulfuric Acid:** A more recent patent describes a method using paraformaldehyde as the methylating reagent with sulfuric acid as the solvent.[11] This process is relatively simple, but the use of concentrated acid requires specialized equipment to handle corrosion. The reaction involves N-methylation followed by neutralization and purification.[11]
- **Dimethyl Carbonate (DMC):** A greener and increasingly preferred method utilizes dimethyl carbonate as the methylating agent in the presence of a catalyst, such as a NaY molecular sieve.[12] This approach is lauded for its use of a low-toxicity reagent, high catalyst selectivity, and easier product purification, making it highly suitable for industrial-scale production with minimal environmental pollution.[3][12]

Generalized Synthesis Workflow

The following diagram illustrates the primary synthesis route via methylation of 2-amino-5-chlorobenzophenone.



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Caption: General synthesis pathway for **2-(Methylamino)-5-chlorobenzophenone**.

Example Protocol: Methylation using Dimethyl Carbonate

This protocol is adapted from methodologies described in patent literature, emphasizing a greener chemistry approach.[\[12\]](#)

Objective: To synthesize **2-(Methylamino)-5-chlorobenzophenone** from 2-amino-5-chlorobenzophenone using dimethyl carbonate.

Materials:

- 2-amino-5-chlorobenzophenone
- Dimethyl Carbonate (DMC)
- High silicon aluminum ratio NaY molecular sieve catalyst
- Ethanol (for recrystallization)
- Reaction vessel with heating mantle, stirrer, and condenser

Procedure:

- Charge the reaction vessel with 2-amino-5-chlorobenzophenone, the NaY molecular sieve catalyst, and an excess of dimethyl carbonate. A typical molar ratio of DMC to the starting amine is between 10:1 and 20:1.[\[12\]](#)
- Stir the mixture and heat to a reaction temperature of 80-90 °C.[\[12\]](#)
- Maintain the reaction under reflux for 6-8 hours. Monitor the reaction progress by sampling and analyzing for the disappearance of the starting material (e.g., via HPLC or TLC).
- Once the reaction is complete (typically >99% conversion), cool the mixture to room temperature.
- Recover the catalyst by filtration. The catalyst can often be reused.[\[12\]](#)

- Transfer the filtrate to a rotary evaporator and remove the unreacted dimethyl carbonate under reduced pressure.
- Recrystallize the resulting crude residue from ethanol to yield the final product as yellow needles.[\[12\]](#)
- Dry the purified product under vacuum. The expected yield is typically over 90% with high purity (>98%).[\[12\]](#)

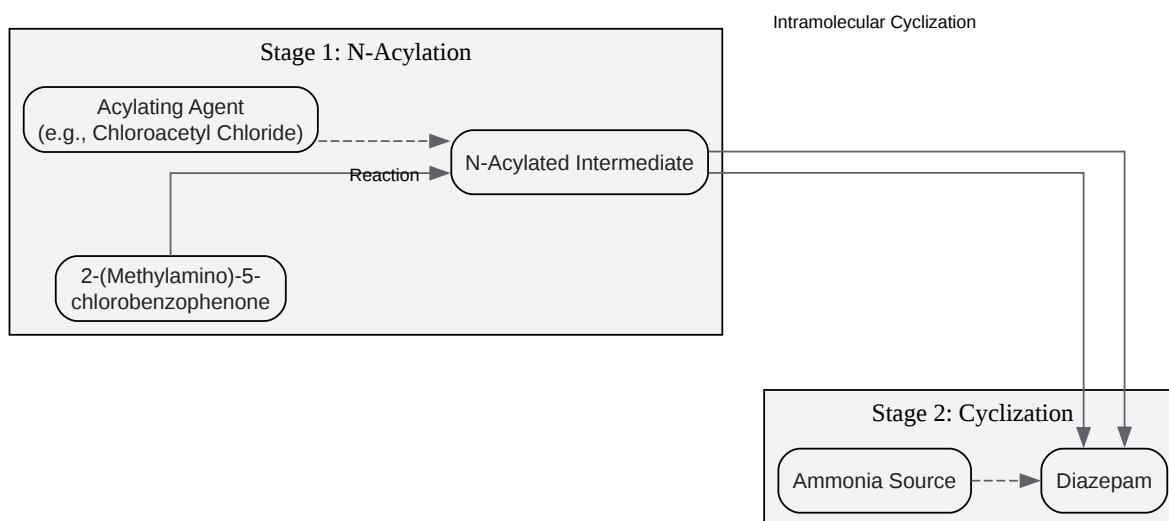
Core Application: A Precursor to Benzodiazepines

The primary utility of **2-(Methylamino)-5-chlorobenzophenone** is its role as a direct intermediate in the synthesis of diazepam (Valium).[\[2\]](#)[\[3\]](#) The structure contains the necessary chloro-aromatic and N-methylamino groups that, through subsequent reactions, form the final seven-membered diazepine ring.[\[2\]](#)

Synthesis of Diazepam

The conversion of **2-(Methylamino)-5-chlorobenzophenone** to diazepam is a well-documented two-step process that can be performed in a continuous flow system for high purity and efficiency.[\[13\]](#)

- N-Acylation: The starting material is first acylated using an agent like bromoacetyl chloride or chloroacetyl chloride.[\[13\]](#)[\[14\]](#) This reaction attaches a two-carbon chain with a leaving group to the methylamino nitrogen.
- Cyclization: The intermediate is then treated with an ammonia source (e.g., ammonium hydroxide or ammonium acetate).[\[13\]](#) This step involves a nucleophilic substitution of the halide, followed by an intramolecular cyclization to form the diazepine ring, yielding diazepam.[\[13\]](#)



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Caption: Two-stage synthesis of Diazepam from its key precursor.

Relationship to Chlordiazepoxide Synthesis

While **2-(Methylamino)-5-chlorobenzophenone** is the direct precursor to diazepam, the synthesis of chlordiazepoxide (Librium) starts one step earlier, with 2-amino-5-chlorobenzophenone.^{[15][16]} The amino group of 2-amino-5-chlorobenzophenone is first reacted with hydroxylamine, followed by chloroacetyl chloride, and finally cyclized and reacted with methylamine to yield chlordiazepoxide.^{[15][17]}

Analytical Characterization and Quality Control

Accurate analytical methods are essential for quality control during synthesis and for studying benzodiazepine metabolism. **2-(Methylamino)-5-chlorobenzophenone** is itself used as an analytical reference standard.^{[4][5]}

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation and quantification of this compound and related impurities.

- HPLC: Reverse-phase HPLC with UV detection is commonly used. The method provides excellent resolution and sensitivity for monitoring reaction progress and assessing final product purity.
- GC-MS: Gas Chromatography coupled with Mass Spectrometry is a powerful tool for identification, especially in forensic analysis where the compound may be found in seized illicit samples.^[5]

Example Protocol: HPLC Purity Analysis

Objective: To determine the purity of a **2-(Methylamino)-5-chlorobenzophenone** sample.

Instrumentation & Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water or methanol and water.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 236 nm.^[5]
- Injection Volume: 10 µL.

Procedure:

- Standard Preparation: Prepare a standard solution of high-purity **2-(Methylamino)-5-chlorobenzophenone** in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
- Sample Preparation: Accurately weigh and dissolve the sample to be tested in the mobile phase to achieve a similar concentration.

- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Compare the peak area and retention time of the main peak in the sample chromatogram to that of the standard. Purity is calculated based on the relative peak area of the analyte versus any impurities.

Safety, Handling, and Storage

As a laboratory chemical, **2-(Methylamino)-5-chlorobenzophenone** must be handled with appropriate precautions. The Safety Data Sheet (SDS) provides comprehensive hazard information.^[10]

GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).^{[7][10]}

Hazard Code	Statement	Class
H302	Harmful if swallowed	Acute Toxicity (Oral), Category 4
H315	Causes skin irritation	Skin Irritation, Category 2
H319	Causes serious eye irritation	Eye Irritation, Category 2A
H335	May cause respiratory irritation	Specific Target Organ Toxicity (Single Exposure), Category 3

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.^{[18][19]}
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.^[18] It is stable under recommended storage conditions but should be kept away from strong oxidizing agents.^{[8][19]}

- Spill & Disposal: In case of a spill, avoid generating dust. Sweep up and place in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant.

[19]

Conclusion

2-(Methylamino)-5-chlorobenzophenone (CAS 1022-13-5) is a cornerstone intermediate in pharmaceutical chemistry. Its significance is defined by its indispensable role in the synthesis of diazepam, a medication deemed essential by the World Health Organization.[13] Modern synthetic advancements, particularly those employing greener reagents like dimethyl carbonate, have made its production more efficient and environmentally benign. For drug development professionals and researchers, a thorough understanding of its synthesis, properties, and analytical profiles is critical for the quality control of active pharmaceutical ingredients and for advancing the study of benzodiazepine chemistry and metabolism.

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